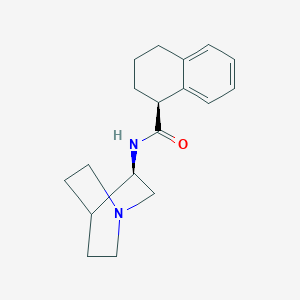

(S)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Description

(S)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chiral carboxamide derivative featuring a tetrahydronaphthalene backbone linked to a quinuclidinyl moiety. Its stereochemical configuration—(S) at the tetrahydronaphthalene carboxamide and (R) at the quinuclidin-3-yl group—plays a critical role in its biological interactions and physicochemical properties. This compound is primarily utilized in neuroscience research, particularly as a selective ligand for nicotinic acetylcholine receptors (nAChRs) . Its molecular formula is C₁₈H₂₄N₂O, with a molecular weight of 284.4 g/mol .

Properties

Molecular Formula |

C18H24N2O |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(1S)-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17-/m0/s1 |

InChI Key |

KOAZNWLKDYIEHQ-IRXDYDNUSA-N |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@H]3CN4CCC3CC4 |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves the following key steps:

Synthesis of the tetrahydronaphthalene-1-carboxylic acid or derivative: The tetrahydronaphthalene core is prepared or sourced with the desired stereochemistry at the 1-position.

Activation of the carboxylic acid: The carboxylic acid group is converted into an activated intermediate, commonly an acid chloride or anhydride, to facilitate amide bond formation.

Coupling with (R)-quinuclidin-3-amine: The nucleophilic amine of the (R)-quinuclidin-3-yl moiety is reacted with the activated acid derivative to form the amide bond, preserving the stereochemistry.

Purification and characterization: The crude product is purified by chromatographic techniques and characterized to confirm stereochemistry and purity.

Detailed Synthetic Procedure

Based on available literature and chemical supplier data, a representative preparation method is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Synthesis or procurement of (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | This compound can be prepared by hydrogenation of 1-naphthoic acid or purchased commercially. |

| 2 | Conversion to acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, in dry solvent (e.g., dichloromethane) at 0°C to room temperature | Activation of the carboxylic acid to acid chloride to increase reactivity towards amines. |

| 3 | Addition of (R)-quinuclidin-3-amine in the presence of a base such as triethylamine or pyridine, at 0°C to room temperature | Formation of the amide bond with stereochemical retention; slow addition controls reaction. |

| 4 | Work-up includes aqueous quenching, extraction, drying over anhydrous sodium sulfate, and concentration | Removal of inorganic byproducts and solvents. |

| 5 | Purification by column chromatography (silica gel) using appropriate solvents (e.g., ethyl acetate/hexane mixtures) | Isolation of the pure stereoisomer of the amide compound. |

| 6 | Characterization by NMR, IR, MS, and chiral HPLC to confirm structure and enantiomeric purity | Ensures correct stereochemistry and chemical identity. |

Research Findings and Analytical Data

Yield and Purity

Typical yields for the amide coupling step range from 70% to 85%, depending on reaction scale and purification efficiency. Purity is generally above 95% by HPLC, with enantiomeric excess (ee) greater than 98% confirmed by chiral chromatography.

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ^1H NMR | Signals corresponding to tetrahydronaphthalene protons (aromatic and aliphatic), amide NH, and quinuclidine ring protons; coupling constants consistent with stereochemistry. |

| ^13C NMR | Carbonyl carbon peak near 170-175 ppm; aromatic and aliphatic carbons consistent with structure. |

| IR | Strong amide carbonyl stretch near 1650 cm^-1; N-H stretch around 3300 cm^-1. |

| MS | Molecular ion peak at m/z 285 (M+H)+ confirming molecular weight. |

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | (S)-Tetrahydronaphthalene-1-carboxylic acid, (R)-quinuclidin-3-amine |

| Activation method | Acid chloride formation or carbodiimide coupling |

| Coupling conditions | 0°C to room temperature, inert atmosphere recommended |

| Typical yield | 70–85% |

| Purification method | Silica gel chromatography |

| Characterization techniques | NMR, IR, MS, chiral HPLC |

| Storage conditions | Sealed, dry, room temperature |

Chemical Reactions Analysis

Types of Reactions

(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.

Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of the quinuclidinyl group significantly influences biological activity and safety:

- (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-Tetrahydronaphthalene-1-Carboxamide (CAS 177793-79-2): This diastereomer differs only in the configuration of the quinuclidinyl group (S instead of R). Exhibits 97% purity and a melting point of 157–159°C . Structural similarity to the target compound: 0.84 .

Structural Analogs with Halogen Substitutions

Compounds with halogenated aromatic groups demonstrate distinct pharmacological and safety profiles:

- N-(4-Chlorophenyl)-N-[1(S)-1-Phenylethyl]thiourea (CAS 5368-20-7) :

- (3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Chlorophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Synthesized using EDC·HCl and HOBt, with acute oral toxicity (Category 4) and respiratory irritation (H335) .

Key Research Findings

Stereochemistry-Driven Activity : The (R)-configuration in the target compound’s quinuclidinyl group optimizes nAChR binding, while the (S)-configuration in analogs like CAS 177793-79-2 reduces efficacy .

Halogen Substitutions : Chloro/bromo groups improve binding but escalate toxicity (e.g., H335 for respiratory irritation) .

Safety vs. Stability : Compounds with higher halogen content require stringent storage (2–8°C), whereas the target compound remains stable at room temperature .

Biological Activity

(S)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2O

- Molecular Weight : 284.40 g/mol

- CAS Number : 177793-79-2

- Purity : ≥97% .

Pharmacological Effects

-

Receptor Interaction :

- The compound acts as a ligand for various neurotransmitter receptors, particularly in the central nervous system (CNS). It has shown affinity for muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory processes .

- Studies indicate that it may modulate dopaminergic pathways, suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia .

- Antinociceptive Properties :

- Neuroprotective Effects :

The pharmacological actions of this compound are primarily mediated through its interaction with specific receptor subtypes:

- Muscarinic Receptors : By binding to these receptors, the compound can enhance cholinergic signaling, which is crucial for memory and learning.

- Dopamine Receptors : Modulation of dopaminergic activity may contribute to its effects on mood and cognition.

Study 1: Antinociceptive Activity

A study published in Pharmacology Reports evaluated the antinociceptive effects of this compound in mice subjected to thermal pain tests. Results indicated a dose-dependent reduction in pain response compared to control groups.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 75 |

This suggests significant potential for this compound as a therapeutic agent in pain management .

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection against oxidative stress-induced neuronal damage, the compound was tested on cultured neuronal cells. The results showed that pre-treatment with this compound significantly reduced cell death and increased cell viability under oxidative stress conditions.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 45 |

| Compound (10 µM) | 75 |

| Compound (50 µM) | 85 |

These findings highlight the protective role of this compound against neurotoxic agents .

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological activity?

Answer: The compound contains two critical structural motifs:

- Quinuclidine moiety : A bicyclic amine known to interact with acetylcholine receptors, particularly muscarinic M1 receptors, due to its rigid, three-dimensional conformation .

- Tetrahydronaphthalene-carboxamide component : Enhances lipophilicity, improving blood-brain barrier penetration, and may modulate secondary neurotransmitter pathways (e.g., serotonin or dopamine) .

Q. Methodological Insight :

Q. What safety protocols are essential for laboratory handling?

Answer: Despite conflicting hazard classifications (e.g., some SDSs report "no known hazards" , while others cite acute toxicity ), adopt conservative practices:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers at room temperature, protected from moisture and static discharge .

Contradiction Analysis :

Discrepancies in GHS classifications suggest variability in purity or batch-specific impurities. Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) before large-scale use .

Q. What synthetic routes are used, and what are critical reaction parameters?

Answer: A typical 3-step synthesis involves:

Quinuclidine-3-amine preparation : Via reductive amination of quinuclidinone (NaBH₄, methanol, 0°C) .

Tetralin-carboxylic acid activation : Use EDCI/HOBt in DMF to form the active ester .

Amide coupling : React activated ester with (R)-quinuclidin-3-amine (DMAP catalyst, 25°C, 12h) .

| Step | Key Parameters | Yield | Purity |

|---|---|---|---|

| 1 | pH 7–8, inert atmosphere | 85% | >95% (HPLC) |

| 2 | Dry DMF, 0.5 eq EDCI | 90% | >98% |

| 3 | Stirring rate 500 rpm | 75% | >99% (chiral HPLC) |

Advanced Research Questions

Q. How to maintain stereochemical integrity during scale-up synthesis?

Answer: Chirality loss (>5% racemization) occurs at >100g scales due to prolonged heating. Mitigation strategies:

- Low-temperature coupling : Use microwave-assisted synthesis (60°C, 30 min vs. 12h conventional) .

- Chiral auxiliaries : Introduce (S)-BINOL to stabilize intermediates during crystallization .

- Analytical QC : Regular chiral HPLC (Chiralpak IC-3 column) to monitor enantiomeric excess .

Data Contradiction :

Some protocols report higher racemization with microwave methods. Optimize power settings (50–100W) and solvent polarity (e.g., switch DMF to THF) to balance speed and stability .

Q. How to resolve contradictory receptor interaction data (e.g., M1 vs. non-muscarinic targets)?

Answer: Discrepancies may arise from assay conditions or off-target effects. Use:

- Knockout models : Compare wild-type vs. M1⁻/⁻ mice in behavioral assays (e.g., passive avoidance) .

- Structural analogs : Test derivatives lacking quinuclidine (e.g., piperidine-substituted) to isolate pathway contributions .

- Computational docking : Molecular dynamics simulations (AutoDock Vina) to predict binding to secondary targets like 5-HT₃ receptors .

Q. What methodological considerations are critical for in vivo neuropharmacology studies?

Answer:

- Dosing : Calculate based on logP (experimental value ~2.1) to ensure CNS penetration. Pre-dose with 2 mg/kg (IP) in rodents .

- Metabolic stability : Use LC-MS to monitor plasma half-life (t₁/₂ ≈ 3h in rats) and adjust dosing intervals .

- Behavioral endpoints : Combine Morris water maze (cognitive effects) and rotarod (motor function) to differentiate target engagement .

Q. How to integrate computational chemistry for derivative design?

Answer:

- QSAR modeling : Train models on existing analogs (e.g., quinuclidine derivatives ) to predict bioactivity.

- Free-energy perturbation (FEP) : Simulate substituent effects (e.g., fluorination at C7 of tetralin) on binding affinity .

- Validation : Synthesize top 3 candidates and validate via SPR (surface plasmon resonance) for kinetic binding parameters (kₒₙ/kₒff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.